molecular formula C35H49F2N7O4 B609186 HMTase Inhibitor IX CAS No. 1417329-24-8

HMTase Inhibitor IX

Numéro de catalogue B609186
Numéro CAS: 1417329-24-8
Poids moléculaire: 669.8188
Clé InChI: RZKSQRIPRKWVBU-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HMTase Inhibitor IX, also known as MM-102, is a potent WDR5/MLL interaction inhibitor . It has been shown to block MLL1 methyltransferase activity, reducing the expression of HoxA9 and Meis-1 genes, which are both critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .


Molecular Structure Analysis

The molecular formula of HMTase Inhibitor IX is C35H49F2N7O4 . It’s a complex organic compound with multiple functional groups, including amide and fluorobenzene groups .


Physical And Chemical Properties Analysis

HMTase Inhibitor IX is a solid compound with a molecular weight of 669.8 g/mol . It’s soluble in DMSO to concentrations greater than 25 mM .

Applications De Recherche Scientifique

  • Epigenetic Cancer Therapy : Histone methyltransferases (HMTases), including the nuclear receptor binding SET domain (NSD) proteins (NSD1, NSD2/MMSET/WHSC1, NSD3/WHSC1L1), are critical in maintaining chromatin integrity. Alterations or amplifications of these proteins are involved in carcinogenic events. The inhibition of NSDs through specific lysine-HMTase inhibitors, such as HMTase Inhibitor IX, shows promise in suppressing cancer growth (Morishita & di Luccio, 2011).

  • Targeting Multiple Myeloma : Inhibition of MMSET/NSD2, a lysine HMTase and oncoprotein, is emerging as a therapeutic strategy against multiple myeloma, a significant hematological malignancy. The scarcity of HMTases inhibitors underscores the need for developing drugs like HMTase Inhibitor IX (Luccio, 2015).

  • Reversal of Histone Marks : Small-molecule inhibitors targeting HMTases, like BIX-01294, demonstrate the potential to modulate histone marks, such as H3K9me2, in mammalian chromatin. This highlights the role of HMTase inhibitors in regulating gene expression and potential therapeutic applications (Kubicek et al., 2007).

  • Drug Design and NSD Inhibitors : Focused studies on the structure-function relationship and drug design of HMTase inhibitors, including those targeting the NSD family (NSD1, NSD2, NSD3), are crucial for developing novel cancer therapies. Understanding these relationships facilitates the creation of specific and selective inhibitors like HMTase Inhibitor IX (Luccio et al., 2017).

  • EZH2-MMSET HMTase Axis in Cancer : The interaction between different HMTases, such as EZH2 and MMSET, and their role in regulating gene expression in cancer is significant. The coordinated function of these HMTases suggests that targeting this axis with inhibitors can be an effective therapeutic approach in oncology (Asangani et al., 2013).

  • Discovery of Epigenetic Inhibitors : Screening for potential epigenetic inhibitors against HMTases, including the identification of compounds like echinomycin, emetine, and streptonigrin, provides insights into the binding affinities and regulatory roles of these inhibitors in cellular activities (Babu et al., 2020).

Safety And Hazards

For safety and hazards related to HMTase Inhibitor IX, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Propriétés

IUPAC Name

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKSQRIPRKWVBU-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49F2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HMTase Inhibitor IX

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.